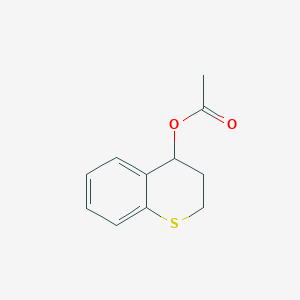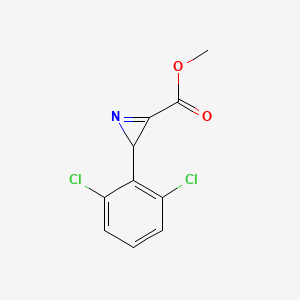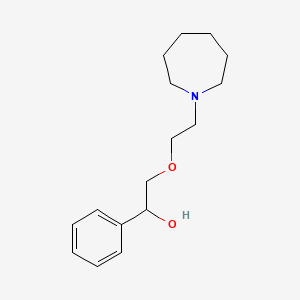![molecular formula C17H20N2O2 B14347332 2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate CAS No. 99444-91-4](/img/structure/B14347332.png)
2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-azabicyclo[222]octan-5-yl 1H-indole-3-carboxylate is a complex organic compound that combines the structural features of both azabicyclo and indole systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azabicyclo[222]octan-5-yl 1H-indole-3-carboxylate typically involves the construction of the azabicyclo[22One common method involves the nucleophilic attack and intramolecular cyclization of cyclopentanes and piperidine derivatives . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The azabicyclo[2.2.2]octane core may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Comparación Con Compuestos Similares
Similar Compounds
1-Azabicyclo[2.2.2]octane: A simpler analog with similar structural features but lacking the indole moiety.
2-Azabicyclo[3.2.1]octane: Another related compound with a different bicyclic structure.
Uniqueness
2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate is unique due to the combination of the azabicyclo[2.2.2]octane core and the indole moiety. This structural combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
99444-91-4 |
|---|---|
Fórmula molecular |
C17H20N2O2 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
(2-methyl-2-azabicyclo[2.2.2]octan-5-yl) 1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O2/c1-19-10-11-6-7-12(19)8-16(11)21-17(20)14-9-18-15-5-3-2-4-13(14)15/h2-5,9,11-12,16,18H,6-8,10H2,1H3 |
Clave InChI |
KKRDXNFGOGRDJA-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CCC1CC2OC(=O)C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
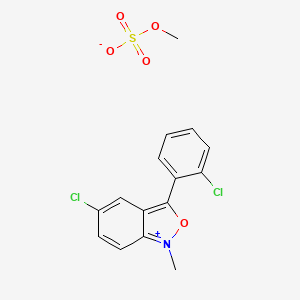
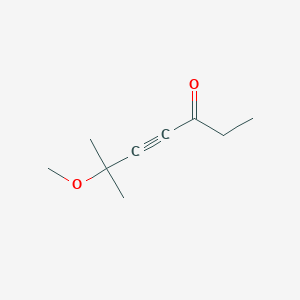
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)
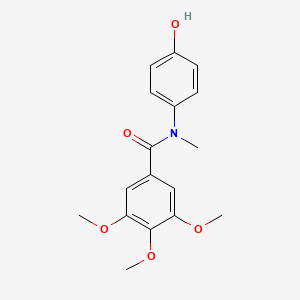
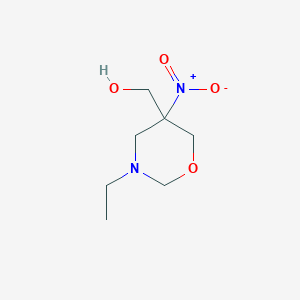
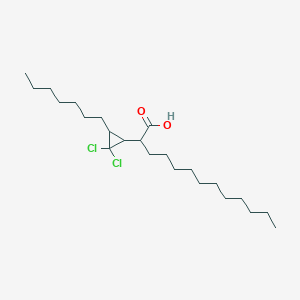
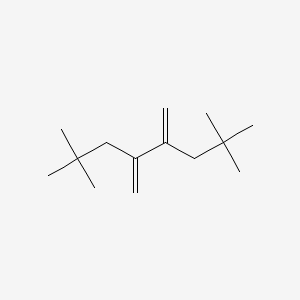
![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)
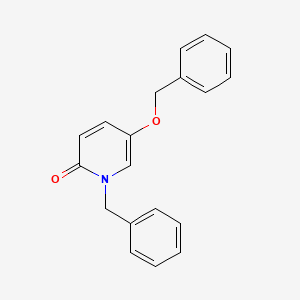
![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
